1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one
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Overview
Description
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one is an organic compound that features a pyrrolidinone ring substituted with a 4-bromo-2-(trifluoromethyl)phenyl group
Preparation Methods
The synthesis of 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one.
Synthetic Route: A common synthetic route involves the condensation of 4-bromo-2-(trifluoromethyl)benzaldehyde with pyrrolidin-2-one in the presence of a suitable catalyst and solvent. The reaction conditions may include heating and stirring to facilitate the formation of the desired product.
Industrial Production: Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Scale-up processes are designed to ensure consistent and efficient production of the compound.
Chemical Reactions Analysis
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of derivatives with different substituents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions, resulting in the formation of oxidized or reduced products.
Common Reagents and Conditions: Typical reagents used in these reactions include nucleophiles, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation, such as temperature, solvent, and reaction time.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction may result in changes to the oxidation state of the compound.
Scientific Research Applications
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure may contribute to the design of molecules with specific biological activities.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Biological Research: Researchers investigate the compound’s interactions with biological targets to understand its potential effects on cellular processes and pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other valuable chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidin-2-one can be compared with other similar compounds, such as:
1-(4-Bromo-3-(trifluoromethyl)phenyl)pyrrolidin-2-one: This compound has a similar structure but differs in the position of the trifluoromethyl group, which may affect its chemical and biological properties.
1-(4-Bromo-2-(trifluoromethyl)phenyl)pyrrolidine:
1-(4-Bromo-2-(trifluoromethyl)phenyl)ethanone: This compound features an ethanone group instead of a pyrrolidinone ring, resulting in distinct chemical behavior and uses.
Properties
IUPAC Name |
1-[4-bromo-2-(trifluoromethyl)phenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-7-3-4-9(8(6-7)11(13,14)15)16-5-1-2-10(16)17/h3-4,6H,1-2,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKKDPLKSSRTHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=C(C=C(C=C2)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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